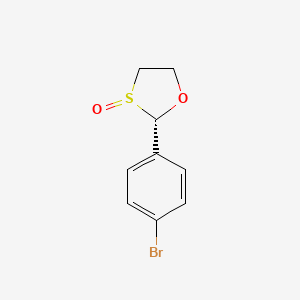

(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide

Description

“(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide” is a chiral organosulfur compound characterized by a five-membered oxathiolane ring fused with a 4-bromophenyl substituent at the 2-position and a sulfoxide group (3-oxide). Its molecular formula is C₉H₉BrO₂S, with a molecular weight of 269.14 g/mol.

The compound’s synthesis typically involves cyclocondensation of 4-bromobenzaldehyde with thioglycolic acid derivatives under oxidizing conditions, followed by chiral resolution to isolate the (2S)-enantiomer. Its crystalline structure and polar sulfoxide group enhance solubility in polar solvents like DMSO or methanol, distinguishing it from non-oxidized analogs.

Properties

CAS No. |

149494-78-0 |

|---|---|

Molecular Formula |

C9H9BrO2S |

Molecular Weight |

261.14 g/mol |

IUPAC Name |

(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide |

InChI |

InChI=1S/C9H9BrO2S/c10-8-3-1-7(2-4-8)9-12-5-6-13(9)11/h1-4,9H,5-6H2/t9-,13?/m0/s1 |

InChI Key |

LQGMRODQLQMMFQ-LLTODGECSA-N |

Isomeric SMILES |

C1CS(=O)[C@H](O1)C2=CC=C(C=C2)Br |

Canonical SMILES |

C1CS(=O)C(O1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Cyclization

One of the well-documented approaches begins with sugar derivatives such as ᴅ-mannose or ᴅ-galactose derivatives, which are converted into thioanhydro sugars through protective group manipulations and sulfur incorporation.

- For example, ᴅ-mannose is converted into a tetraacetylated derivative, followed by bromination at the anomeric position to yield a bromo sugar intermediate.

- Cyclization with potassium O-ethyl xanthate introduces sulfur to form a 1,6-thioanhydro sugar, which upon treatment with methanolic ammonia yields triol intermediates.

- Protection of vicinal diols with isopropylidene groups and benzoylation allows selective deprotection and cleavage steps to form oxathiolane ring structures.

These steps are summarized in Table 1:

| Step | Reaction Type | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Protection of hydroxyl groups | Tosylation, acetylation | Tetraacetylated sugar derivative |

| 2 | Bromination | Bromination of anomeric acetyl group | Bromo sugar compound |

| 3 | Cyclization | Potassium O-ethyl xanthate | 1,6-Thioanhydro sugar |

| 4 | Ammonolysis | Methanolic ammonia | Triol compound |

| 5 | Protection | Isopropylidene, benzoylation | Protected diol intermediates |

| 6 | Selective deprotection | Acidic conditions (2% H2SO4) | Diol intermediates |

| 7 | Oxidative cleavage | Lead tetraacetate | Aldehyde intermediates |

| 8 | Reduction | Sodium borohydride | Alcohol intermediates |

This sequence leads to oxathiolane ring formation with a 4-bromophenyl substituent introduced via subsequent functional group transformations.

Introduction of the 4-Bromophenyl Group

The 4-bromophenyl substituent at the 2-position of the oxathiolane ring is typically introduced by nucleophilic substitution or coupling reactions on suitably activated intermediates such as aldehydes or halides.

- For instance, the aldehyde intermediate formed after oxidative cleavage can undergo addition of an aryl nucleophile derived from 4-bromophenyl sources.

- Alternatively, organometallic reagents such as 4-bromophenyl lithium or Grignard reagents can be employed to install the aryl group at the 2-position of the oxathiolane ring.

Oxidation to the Sulfoxide

The final oxidation step converts the sulfur atom of the oxathiolane ring to the sulfoxide functional group.

- Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide with catalysts, or sodium periodate.

- The oxidation is stereoselective, often yielding a mixture of endo- and exo-sulfoxides, with the (2S) stereochemistry being favored under controlled conditions.

Table 2 summarizes typical oxidants and conditions:

| Oxidizing Agent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| m-Chloroperbenzoic acid | Dichloromethane | 0 °C to RT | 80-90 | Mild, selective oxidation |

| Hydrogen peroxide + catalyst | Acetonitrile | RT | 70-85 | Environmentally friendly |

| Sodium periodate | Aqueous medium | RT | 75-88 | Can lead to overoxidation if uncontrolled |

Alternative Synthetic Routes

Another synthetic approach involves Rhodium(II)-catalyzed reactions of cyclic diazo compounds with aryl isothiocyanates, which can form 1,3-oxathiolane derivatives bearing aryl substituents.

- This method uses Rhodium(II) acetate as a catalyst to generate Rh-carbene intermediates that react with aryl isothiocyanates to form the oxathiolane ring in a single step.

- The reaction proceeds under mild conditions (around 60 °C) and gives good to excellent yields (78–93%).

- Although this method is more commonly applied to benzo-fused oxathiolane derivatives, it demonstrates the versatility of carbene chemistry in constructing sulfur-containing heterocycles.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide can undergo various chemical reactions, including:

Oxidation: Further oxidation of the sulfoxide group to form a sulfone.

Reduction: Reduction of the sulfoxide group back to the sulfide.

Substitution: Nucleophilic substitution reactions at the bromine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Formation of the corresponding sulfone.

Reduction: Formation of the corresponding sulfide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide involves its interaction with specific molecular targets. The bromophenyl group and the sulfoxide moiety can interact with various enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares “(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide” with structurally related oxathiolane derivatives, focusing on structural features , physicochemical properties , and reactivity trends .

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent(s) | Oxidation State | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|---|

| This compound | 4-bromophenyl, sulfoxide | +4 (S=O) | 269.14 | 112–115 (lit.) | High (DMSO, MeOH) |

| (2R)-2-phenyl-1,3-oxathiolane | Phenyl | +2 (S) | 166.22 | 88–90 | Moderate (EtOAc) |

| 2-(4-chlorophenyl)-1,3-oxathiolane 3-oxide | 4-chlorophenyl, sulfoxide | +4 (S=O) | 224.70 | 98–100 | High (DMSO) |

| 2-methyl-1,3-oxathiolane | Methyl | +2 (S) | 118.19 | <25 (liquid) | Low (Hexane) |

Key Observations :

Halogenated analogs (e.g., 4-chlorophenyl derivative) exhibit similar sulfoxide-driven polarity but differ in halogen electronegativity, impacting electronic distribution.

Oxidation State: The sulfoxide group (S=O) in the target compound introduces polarity and hydrogen-bonding capacity, unlike non-oxidized analogs (e.g., (2R)-2-phenyl-1,3-oxathiolane). This enhances solubility in polar solvents and thermal stability (higher melting point). Sulfoxides are more electrophilic than sulfides, making them reactive intermediates in nucleophilic substitutions or cycloadditions.

Stereochemical Influence :

- The (2S)-configuration differentiates the compound from its (2R)-enantiomer, which may exhibit divergent biological activity or catalytic behavior. For example, in antiviral prodrugs like lamivudine, stereochemistry critically affects metabolic activation.

The 4-bromophenyl group may improve metabolic stability compared to non-halogenated analogs due to reduced cytochrome P450-mediated oxidation.

Research Findings and Trends

- Thermal Stability : Sulfoxide derivatives exhibit higher thermal stability (e.g., melting points >100°C) than sulfide analogs due to stronger dipole-dipole interactions.

- Solubility: Polar solvents like DMSO dissolve sulfoxide-containing oxathiolanes efficiently, whereas non-polar analogs require less polar media.

- Halogen Impact : Bromine’s heavy atom effect may enhance crystallinity and X-ray diffraction suitability, a property leveraged in structural studies.

Biological Activity

(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10BrOS

- Molecular Weight : 245.15 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes, particularly those related to oxidative stress and xenobiotic metabolism.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits potent antimicrobial effects against both gram-positive and gram-negative bacteria. The following table summarizes its antimicrobial efficacy against selected strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways .

Study on Antimicrobial Effects

A recent study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections.

Study on Anticancer Activity

Another study focused on the anticancer effects of this compound on human lung cancer cells (A549). The findings revealed that treatment with this compound resulted in significant cell death and reduced proliferation rates. The study concluded that the compound could be a promising candidate for further development in cancer therapy .

Q & A

Basic: What synthetic methodologies are optimal for preparing enantiomerically pure (2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide?

Answer:

The synthesis of this compound can be optimized using stereoselective cyclization or nucleophilic substitution. Evidence suggests that reactions involving α,β-bifunctional ethanes with sulfur-containing nucleophiles (e.g., thiols) under controlled temperatures (50–80°C) favor heterocyclic ring formation . For enantiomeric purity, chiral HPLC separation post-synthesis is recommended, as demonstrated in structurally analogous oxathiolane derivatives . Mercury(II)-promoted deprotection of thioacetals (e.g., using Hg²⁺) is another viable route, as shown in the synthesis of a related 1,3-oxathiolane-based fluorescent probe .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromophenyl group) and ring conformation. For example, coupling constants in the oxathiolane ring confirm stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₉H₇BrO₂S) and isotopic patterns for bromine .

- X-ray Crystallography : Resolves absolute configuration, as applied to a [1,3]oxathiolane derivative in a nitrobutadiene reaction study .

Advanced: How does the (2S) stereochemistry influence this compound’s reactivity or biological interactions?

Answer:

The (2S) configuration can dictate enantioselective interactions with biological targets. For example, in safeners, the R-enantiomer of a related oxathiolane analog exhibited higher activity in protecting crops than the S-form, linked to enhanced GST enzyme induction . Computational docking studies (e.g., using AutoDock Vina) are recommended to model interactions with enzymes like monoamine oxidase B (MAO-B), as seen in structurally similar bromophenyl compounds .

Advanced: What reaction conditions favor the stability of the oxathiolane ring during derivatization?

Answer:

- Temperature Control : Elevated temperatures (>60°C) stabilize heterocyclic ring formation but may risk oxidation of the sulfoxide group .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility without hydrolyzing the sulfoxide.

- pH Management : Neutral to slightly acidic conditions prevent sulfoxide decomposition, as demonstrated in Hg²⁺-mediated reactions .

Advanced: How can this compound be applied in developing fluorescent probes or sensors?

Answer:

The oxathiolane ring’s sulfur atoms enable metal coordination. A related 1,3-oxathiolane derivative was engineered as a “turn-on” fluorescent probe for Hg²⁺ detection via thioacetal deprotection, achieving a detection limit of 12 nM . Key steps:

Functionalize the bromophenyl group with a fluorophore (e.g., pyrene).

Test selectivity against competing ions (e.g., Pb²⁺, Cd²⁺) using fluorescence titration in ethanol/water solutions .

Advanced: How do substituents on the oxathiolane ring affect its electronic properties?

Answer:

Electron-withdrawing groups (e.g., sulfoxide) increase ring strain and polarity, altering reactivity. Comparative studies of dioxolane, oxathiolane, and dithiolane analogs show that sulfur atoms lower LUMO energy, enhancing electrophilicity . For example, replacing the dioxolane oxygen in 2-(3,4-difluorophenyl)-1,3-dioxolane with sulfur increases susceptibility to nucleophilic attack .

Advanced: What contradictions exist in reported data on oxathiolane derivatives, and how can they be resolved?

Answer:

- Stereochemical Activity Conflicts : Some studies report divergent bioactivity for enantiomers (e.g., R > S in safeners), while others show no enantiomeric discrimination . Resolution: Replicate assays using chiral separators and standardized enzyme induction protocols.

- Thermal Stability Discrepancies : Conflicting reports on decomposition temperatures may arise from solvent impurities. Use thermogravimetric analysis (TGA) under inert atmospheres for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.